

Application Notes and Protocols for Cholic Acid Feeding Studies in Rodents

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Compound of Interest

Compound Name: Cholic Acid

Cat. No.: B1668900

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These application notes provide a comprehensive overview and detailed protocols for conducting **cholic acid** (CA) feeding studies in rodents. This experimental model is crucial for investigating bile acid metabolism, cholestatic liver injury, non-alcoholic steatohepatitis (NASH), and the efficacy of therapeutic interventions.

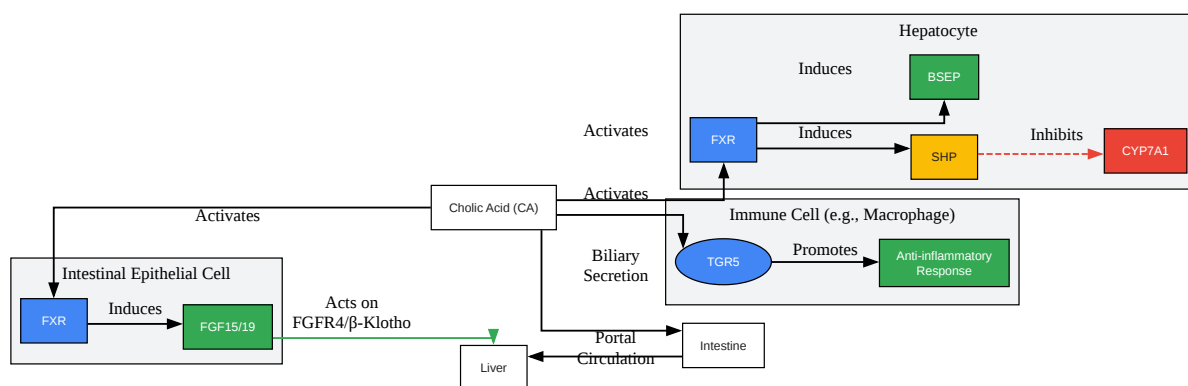
Introduction

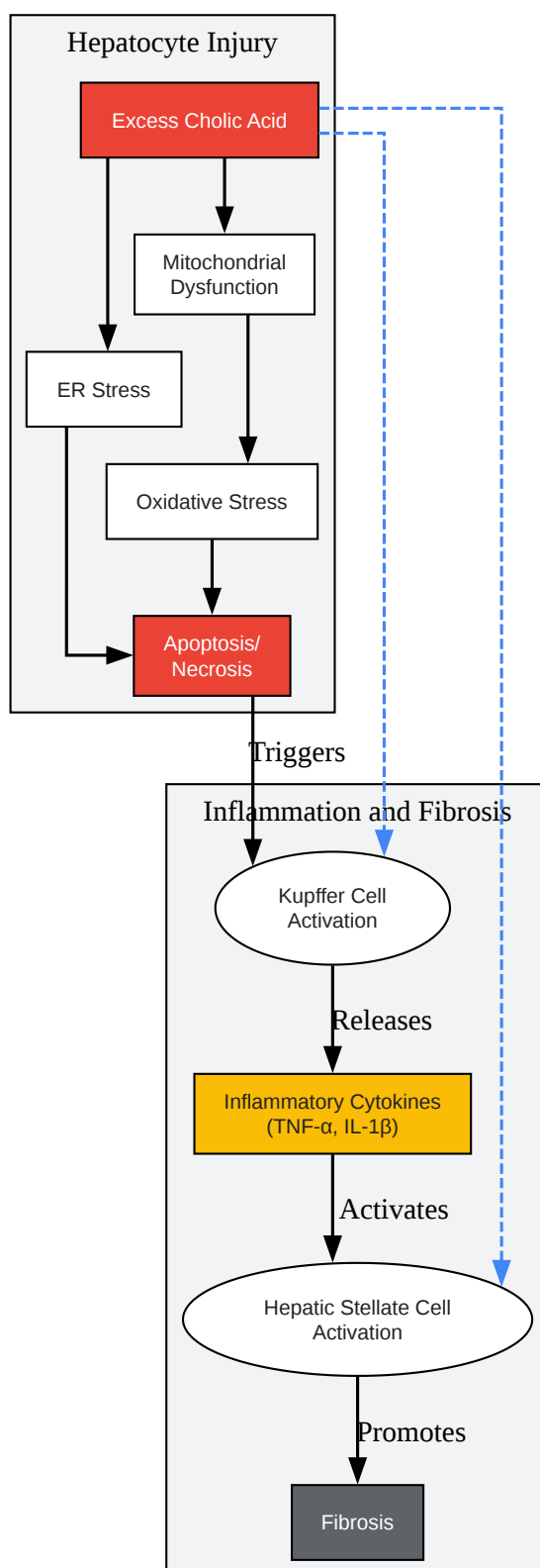
Cholic acid, a primary bile acid synthesized in the liver from cholesterol, plays a vital role in lipid digestion and absorption.^[1] However, an excess of **cholic acid** can be hepatotoxic, leading to liver injury characterized by cholestasis, inflammation, and fibrosis.^{[2][3]} Rodent models fed a **cholic acid**-supplemented diet are widely used to mimic these pathological conditions and to study the underlying molecular mechanisms. These models are instrumental in the development of novel therapeutics for liver diseases.

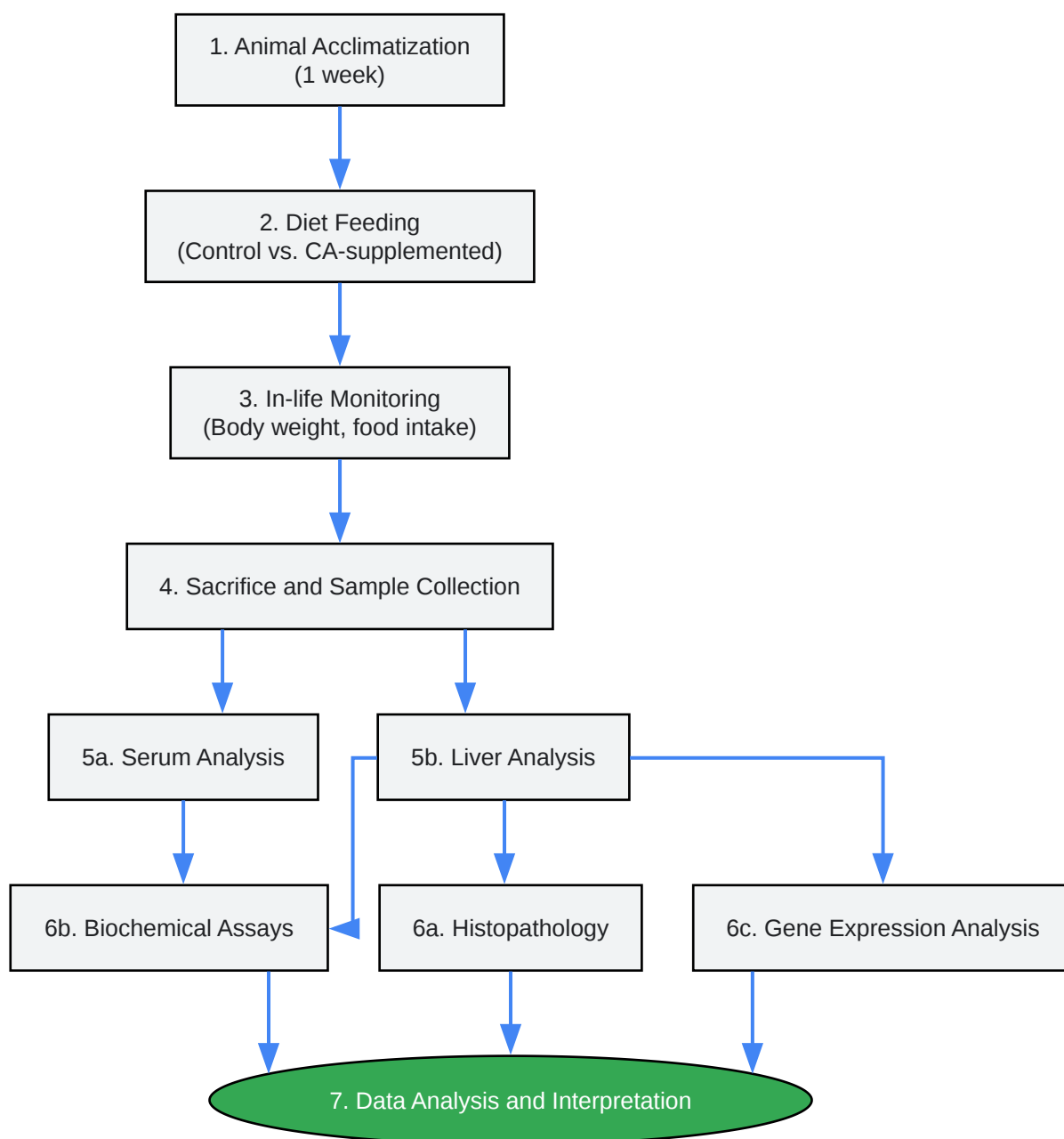
Key Signaling Pathways

Cholic acid exerts its physiological and pathological effects by activating specific signaling pathways, primarily through the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).^{[4][5][6][7][8]}

Cholic Acid Signaling via FXR and TGR5







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